

synthesis pathway of N,N-Dimethyl-histidine-OMe

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Compound of Interest

Compound Name: *N,N-Dimethyl-his-ome*

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An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-histidine-OMe

Introduction

N,N-Dimethyl-histidine methyl ester (N,N-Dimethyl-L-His-OMe) is a derivative of the naturally occurring amino acid L-histidine, featuring a dimethylated alpha-amino group and a methyl-esterified carboxyl group. This modification enhances its solubility and reactivity, making it a valuable building block in various synthetic processes.[1] Researchers utilize this compound in the development of peptide-based drugs, in studies of metabolic pathways and enzyme activity, and as a precursor for complex bioactive molecules.[1][2] Its structure allows it to mimic natural amino acids while possessing unique properties beneficial for medicinal chemistry applications. [1]

This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of N,N-Dimethyl-histidine-OMe. The narrative emphasizes the rationale behind methodological choices, detailed experimental protocols, and the underlying chemical mechanisms, designed for researchers and professionals in drug development and chemical synthesis.

Overall Synthetic Strategy

The most direct and efficient synthesis of N,N-Dimethyl-histidine-OMe is achieved through a two-step process starting from L-histidine.

- **Esterification:** The carboxylic acid functional group of L-histidine is first protected as a methyl ester. This prevents its interference in the subsequent N-methylation step and increases the starting material's solubility in organic solvents.
- **N,N-Dimethylation:** The primary α -amino group of the resulting L-histidine methyl ester is then exhaustively methylated to form the target tertiary amine using the Eschweiler-Clarke reaction.



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Caption: Overall two-step synthesis pathway for N,N-Dimethyl-histidine-OMe.

Part 1: Synthesis of L-Histidine Methyl Ester

The initial step involves the conversion of L-histidine to its corresponding methyl ester. The most common and effective method is an acid-catalyzed Fischer-Speier esterification using methanol as both the solvent and the reactant, with thionyl chloride (SOCl_2) as the acid catalyst.[3]

Principle and Rationale: The Fischer Esterification

Expertise & Experience: Direct N-methylation of L-histidine is complicated by the presence of the free carboxylic acid, which can participate in acid-base reactions and side reactions. Esterification of the carboxyl group to a methyl ester is a critical prerequisite. Thionyl chloride is an excellent choice as it reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the acid catalyst for the esterification.[3] This method avoids the direct handling of gaseous HCl. The reaction is typically driven to completion by using a large excess of methanol.[3][4]

Experimental Protocol: Esterification of L-Histidine

This protocol is adapted from established literature procedures.^{[3][4]}

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-histidine (e.g., 38.75 g, 240 mmol) and suspend it in methanol (500 ml).
- **Reagent Addition:** Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the mixture. The addition is exothermic and generates HCl gas.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 16-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as MeOH/CH₂Cl₂ (3:7 v/v).^[3]
- **Work-up and Isolation:** Once the reaction is complete, concentrate the mixture to dryness under reduced pressure (rotary evaporator). The resulting solid is L-histidine methyl ester dihydrochloride.
- **Purification:** The crude product can be purified by recrystallization. For instance, the separated crystals can be washed with cold methanol, and additional product can be obtained by adding diethyl ether to the methanolic filtrate.^[4]

Data Summary: L-Histidine Esterification

Parameter	Value / Condition	Source(s)
Starting Material	L-Histidine	[3][4]
Reagents	Methanol (MeOH), Thionyl Chloride (SOCl ₂)	[3][4]
Reaction Type	Fischer-Speier Esterification	[3]
Temperature	0 °C for addition, then reflux	[3][4]
Reaction Time	16 - 48 hours	[3][4]
Typical Yield	>95%	[3]
Product Form	Dihydrochloride salt (L-Histidine-OMe · 2HCl)	[4][5]

Part 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

With the carboxyl group protected, the α -amino group of L-histidine methyl ester can be selectively dimethylated. The Eschweiler-Clarke reaction is the premier choice for this transformation.

Principle and Rationale: The Eschweiler-Clarke Reaction

Expertise & Experience: The Eschweiler-Clarke reaction is a specialized reductive amination that methylates primary or secondary amines to their corresponding tertiary amines using an excess of formaldehyde and formic acid.[6][7] Its primary advantages are:

- Exhaustive Methylation: The reaction proceeds efficiently to the tertiary amine stage.[8]
- Prevention of Quaternization: Unlike methylation with alkyl halides (e.g., methyl iodide), the mechanism does not allow for the formation of a quaternary ammonium salt, as a tertiary amine cannot form the required iminium ion intermediate.[6]
- High Yields and Simplicity: The reaction is typically high-yielding and uses inexpensive, readily available reagents.

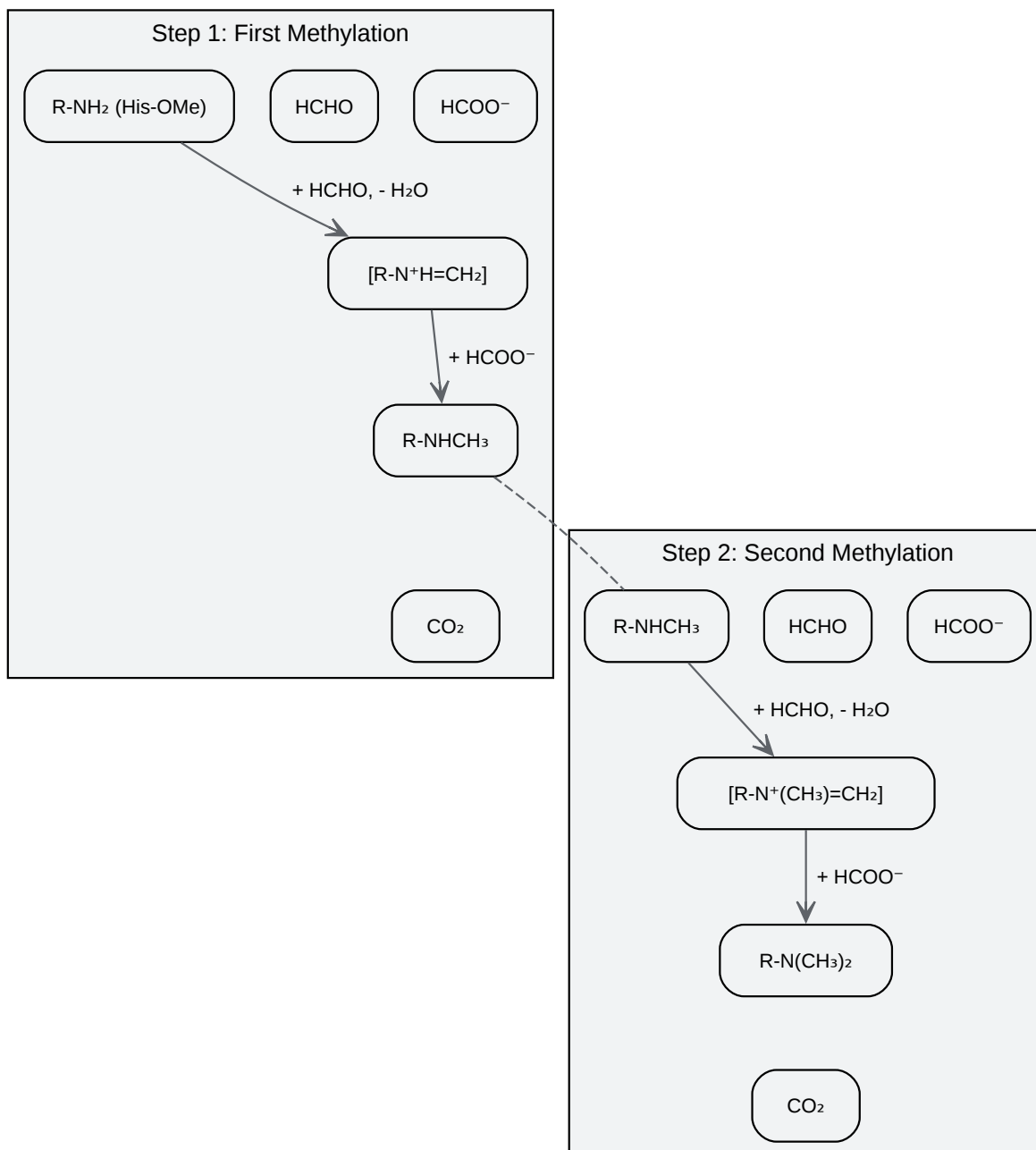
- **Compatibility:** The acidic conditions are compatible with the histidine moiety. The imidazole ring nitrogens are protonated, which deactivates them towards methylation or side reactions like the Pictet-Spengler cyclization, a known risk under other reductive amination conditions. [\[9\]](#)[\[10\]](#)

Trustworthiness (Self-Validating System): The reaction mechanism involves the formation of an iminium ion, which is then irreversibly reduced by a hydride transfer from a formate ion. This reduction step releases carbon dioxide gas, driving the reaction to completion.[\[6\]](#) The evolution of CO₂ serves as a visual indicator that the reaction is proceeding.

Reaction Mechanism

The reaction proceeds through a two-step cycle that repeats for each methylation.

- **Imine Formation:** The primary amine of histidine methyl ester attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
- **Hydride Transfer:** Formic acid acts as the hydride donor. The formate ion reduces the iminium ion to a secondary amine, releasing CO₂ in the process.
- **Repeat:** The newly formed secondary amine reacts with another equivalent of formaldehyde and formic acid to yield the final tertiary amine.[\[10\]](#)[\[11\]](#)



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Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Protocol: N,N-Dimethylation

This is a general protocol for the Eschweiler-Clarke reaction, which should be optimized for the specific substrate.^[8]

- **Reaction Setup:** In a round-bottom flask, dissolve the L-histidine methyl ester dihydrochloride (1.0 eq) in water. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to free the amine. Alternatively, start with the free base if it has been previously isolated.
- **Reagent Addition:** To the free amine, add formic acid (e.g., ~3.0 eq) and an aqueous solution of formaldehyde (37%, e.g., ~3.0 eq). The order of addition can be varied; some procedures add the amine to the formaldehyde/formic acid mixture.^[12]
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C for several hours (e.g., 6-18 h).^[8] The reaction is often performed on a steam bath. The evolution of CO₂ should be observed.
- **Work-up:** Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by adding a strong base like NaOH or K₂CO₃.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Dimethyl-histidine-OMe.

Data Summary: N,N-Dimethylation Methods

Parameter	Eschweiler-Clarke Reaction	Alternative Reductive Amination
Reagents	Formaldehyde, Formic Acid	Formaldehyde, NaCNBH ₃ or NaBH(OAc) ₃
Mechanism	Iminium formation, hydride transfer from formate	Iminium formation, hydride transfer from borohydride
Pros	Inexpensive reagents, no quaternization, high yield, irreversible (CO ₂ evolution)	Milder conditions, broad substrate scope
Cons	Requires heating, acidic conditions	More expensive reagents, potential for ester reduction[9], toxic cyanoborohydride byproducts
Source(s)	[6][8][10]	[9][13]

Conclusion

The synthesis of N,N-Dimethyl-histidine-OMe is reliably accomplished via a two-step sequence involving Fischer esterification of L-histidine followed by an Eschweiler-Clarke N,N-dimethylation. This pathway is efficient, scalable, and utilizes cost-effective reagents. The esterification step effectively protects the carboxylic acid, while the Eschweiler-Clarke reaction provides a robust method for exhaustive methylation of the primary amine to the desired tertiary amine without the risk of forming quaternary ammonium byproducts. The rationale and protocols presented herein provide a solid foundation for the successful synthesis of this valuable amino acid derivative for applications in research and development.

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